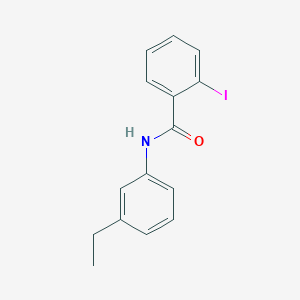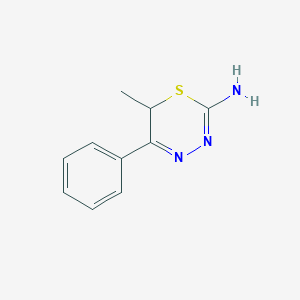![molecular formula C13H27NO2 B14625870 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide CAS No. 57323-18-9](/img/structure/B14625870.png)
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of an ethylhexyl group attached to an oxygen atom, which is further connected to a propanamide backbone. Its molecular formula is C13H27NO2, and it is commonly used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide typically involves the reaction of 3-chloro-1,2-propanediol with 2-ethylhexanol under basic conditions to form the intermediate 3-[(2-ethylhexyl)oxy]-1,2-propanediol. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically catalyzed by a base such as sodium hydroxide, and the product is purified through distillation and recrystallization processes to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and ethers.
Wissenschaftliche Forschungsanwendungen
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is used in the formulation of biochemical assays and as a solvent for biological samples.
Medicine: It is explored for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an emollient and antimicrobial agent, disrupting microbial cell membranes and inhibiting their growth. It also functions as a solvent, enhancing the solubility and stability of other compounds in formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Ethylhexyl)oxy]propanenitrile
- 3-[(2-Ethylhexyl)oxy]-1,2-propanediol
- 2-Ethylhexyl glycidyl ether
Uniqueness
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide stands out due to its unique combination of an ethylhexyl group and a dimethylpropanamide backbone, which imparts distinct physicochemical properties. This makes it particularly effective as an emollient and antimicrobial agent in various applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
57323-18-9 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
3-(2-ethylhexoxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H27NO2/c1-5-7-8-12(6-2)11-16-10-9-13(15)14(3)4/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
YCGHZPCZCOSQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
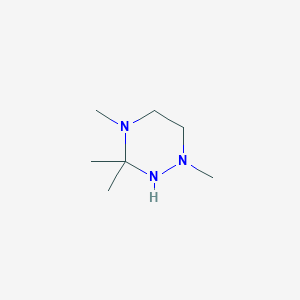


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)


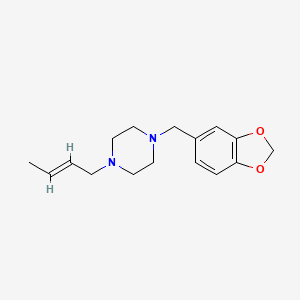

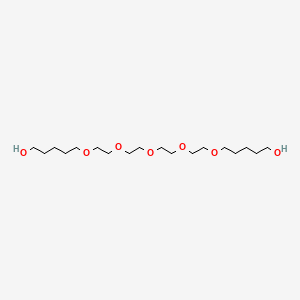
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

